Lacinilene C

Phytoalexin Antibacterial Cotton disease resistance

Researchers quantifying phytoalexin accumulation in Gossypium hirsutum breeding lines require authenticated Lacinilene C as a quantitative standard. Generic substitution with 2,7-dihydroxycadalene or LCME confounds disease resistance phenotyping. - Validated reference for HPLC-based phenotyping: Near-isogenic line AcB5 accumulates >10-fold higher levels vs. single-B-gene NILs, comparable to polygenic resistant lines. - Essential for carbon flux studies: CYP82D109 RNAi lines show compensatory upregulation concurrent with 70-90% gossypol reduction. - Distinct from LCME: unmethylated Lacinilene C lacks tracheal smooth muscle constriction activity, serving as a negative control in byssinosis mechanism studies.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 41653-72-9
Cat. No. B113472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacinilene C
CAS41653-72-9
Synonymslacinilene C
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(C(=O)C=C2C(C)C)(C)O
InChIInChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1
InChIKeyJLCJSBOHWRDWQW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Lacinilene C: Baseline Characteristics and Sourcing


Lacinilene C (CAS 41653-72-9) is a cadinane-type sesquiterpenoid phytoalexin isolated from Gossypium hirsutum (cotton) leaves and cotyledons following bacterial challenge [1]. It is a yellow-green fluorescent oxidation product of 2,7-dihydroxycadalene (DHC), sharing the cadinane carbon skeleton but differentiated by the presence of an α,β-unsaturated ketone moiety [2]. The compound is optically active, indicating enzymatic biosynthesis in planta, and exhibits antibacterial activity against Xanthomonas campestris pv. malvacearum (Xcm) [3]. Lacinilene C serves as a key analytical marker for induced disease resistance in cotton breeding programs and as a reference standard for phytoalexin pathway studies [4].

Lacinilene C: Differentiation from Cotton Phytoalexin Analogs


Lacinilene C cannot be generically substituted by other cotton sesquiterpenoids—such as 2,7-dihydroxycadalene (DHC), lacinilene C 7-methyl ether, or gossypol—because each compound exhibits distinct antibacterial potency, photosensitization capacity, and pathway specificity. DHC demonstrates approximately 3.75-fold higher antibacterial activity than lacinilene C under identical dark conditions [1], while lacinilene C 7-methyl ether constricts tracheal smooth muscle via calcium channel modulation [2], a bioactivity not reported for lacinilene C itself. Furthermore, the 7-hydroxylated cadinane pathway leading to lacinilene C is genetically separable from the gossypol biosynthetic pathway, as demonstrated by CYP82D109 RNAi studies showing compensatory upregulation of lacinilene C when gossypol synthesis is blocked [3]. Substitution without quantitative justification risks confounding experimental outcomes in disease resistance phenotyping, phytoalexin pathway elucidation, and byssinosis mechanism studies.

Lacinilene C: Evidence of Differentiation from Analogs


Antibacterial Activity vs. 2,7-Dihydroxycadalene

Lacinilene C exhibits measurable but lower antibacterial potency against Xanthomonas campestris pv. malvacearum (Xcm) compared to its biosynthetic precursor 2,7-dihydroxycadalene (DHC). In liquid culture bioassays conducted in the dark, lacinilene C isolated from resistant cotton line WbM(0.0) caused 50% inhibition at approximately 0.4 mM, while DHC achieved equivalent inhibition at 0.35 mM [1]. Notably, lacinilene C preparations from different resistant lines (WbM(0.0) vs. Im 216) exhibited opposite optical ellipticities and divergent IC50 values of 0.4 mM and 1.5 mM, respectively, indicating stereochemical dependence of antibacterial activity [1].

Phytoalexin Antibacterial Cotton disease resistance

Photoactivated DNA Damage vs. 2,7-Dihydroxycadalene

Lacinilene C functions as a photosensitizer, inducing single-strand breaks in plasmid pBR322 DNA upon irradiation with sunlight or cool-white fluorescent lamps (300-700 nm) [1]. While the study directly compared DHC and lacinilene C, the quantitative wavelength-dependence was established for DHC: UV radiation at 239 nm and 300 nm (near DHC absorbance maxima) was more effective than 400, 500, and 600 nm [1]. Oxygen was required for full DNA-nicking activity, and scavengers of reactive oxygen species inhibited the damage, confirming a photosensitization mechanism common to both compounds [1].

Photosensitizer DNA damage Phytoalexin mechanism

Phytotoxicity vs. Lacinilene C 7-Methyl Ether

Lacinilene C and its 7-methyl ether derivative both exhibit phytotoxic activity in the Lemna minor (duckweed) bioassay, a standard model for assessing plant allelochemical toxicity [1]. The study demonstrated that both compounds cause phytotoxic effects, though quantitative EC50 values were not reported in the available abstract [1]. This establishes that the phytotoxic property is shared between lacinilene C and its methylated analog, with the implication that the free hydroxyl group at position 7 (in lacinilene C) versus methoxy group (in LCME) does not abolish this biological activity.

Phytotoxicity Lemna minor Cotton phytoalexin

Lacinilene C Induction by Gossypol Pathway Blockade

RNAi-mediated silencing of CYP82D109, a cytochrome P450 gene required for gossypol biosynthesis, results in a compensatory increase in lacinilene C pathway induction [1]. Transgenic cotton plants with CYP82D109 knockdown exhibited 70% reduction in gossypol levels and 90% reduction in hemigossypolone and heliocides, while simultaneously showing elevated induction of lacinilene C and related 7-hydroxylated cadinanes [1]. This demonstrates that the lacinilene C biosynthetic branch operates independently of the gossypol branch and can be upregulated when carbon flux is diverted away from gossypol synthesis [1].

Biosynthetic pathway CYP82D109 Cotton genetic engineering

Smooth Muscle Activity: 7-Methyl Ether vs. Lacinilene C

Lacinilene C 7-methyl ether (LCME) elicits strong, sustained contractions of canine tracheal smooth muscle (TSM) at concentrations of 0.64-6.6 × 10⁻⁴ M, an effect mediated by enhanced calcium movement through potential-dependent channels rather than through receptor activation [1]. The contraction was not blocked by atropine, methysergide, or pyrilamine (acetylcholine, 5-HT, and histamine H1 antagonists, respectively), but was significantly reduced by the calcium channel antagonist verapamil [1]. This establishes that LCME—the methylated derivative—possesses smooth muscle contractile activity implicated in byssinosis pathogenesis, whereas such activity has not been reported for unmethylated lacinilene C [1].

Byssinosis Tracheal smooth muscle Calcium channel

B5-Mediated Phytoalexin Accumulation Marker

The cotton near-isogenic line AcB5, carrying the bacterial blight resistance gene B5, accumulated an order of magnitude more of all four major phytoalexins—including lacinilene C—compared to other resistant NILs carrying different B genes [1]. Total phytoalexin levels in AcB5 were comparable to those in OK1.2, a highly resistant line possessing multiple B genes in a polygenic background [1]. This establishes lacinilene C as a quantitative biomarker for B5-mediated resistance, with accumulation levels correlating with broad-spectrum resistance toward multiple Xanthomonas citri pv. malvacearum avirulence strains (avrB4, avrb7, avrBIn, avrB101, avrB102) [1].

Disease resistance Gene B5 Near-isogenic lines

Lacinilene C: Validated Application Scenarios


Cotton Breeding Biomarker for B5 Resistance

Lacinilene C serves as a validated analytical standard for quantifying phytoalexin accumulation in cotton breeding lines. The near-isogenic line AcB5 accumulates >10-fold higher lacinilene C levels compared to other single-B-gene NILs, with total levels comparable to polygenic resistant lines [1]. This makes lacinilene C a procurement-justifiable reference compound for HPLC-based phenotyping of bacterial blight resistance in Gossypium hirsutum breeding populations.

Metabolic Flux Studies in Transgenic Cotton

Lacinilene C is essential as an authentic standard for studies of carbon flux partitioning between the gossypol and 7-hydroxylated cadinane pathways. CYP82D109 RNAi cotton lines exhibit compensatory upregulation of lacinilene C biosynthesis concurrent with 70-90% reductions in gossypol and related terpenoids [1]. Accurate quantification of lacinilene C in these transgenic lines requires authenticated reference material to distinguish pathway-specific versus off-target metabolic effects.

Byssinosis Research: Lacinilene C vs. 7-Methyl Ether

Lacinilene C 7-methyl ether (LCME) constricts tracheal smooth muscle via verapamil-sensitive calcium channel modulation at 0.64-6.6 × 10⁻⁴ M, whereas unmethylated lacinilene C lacks reported smooth muscle activity [1]. Procurement of pure lacinilene C, distinct from LCME, is critical for researchers isolating the specific molecular triggers of cotton dust-induced byssinosis and for studies requiring the inactive parent compound as a negative control in airway hyperreactivity assays.

Photosensitization and DNA Damage Research

Lacinilene C induces single-strand DNA breaks upon irradiation with sunlight or fluorescent light (300-700 nm), sharing this photosensitization mechanism with DHC [1]. Researchers investigating the ecological function of cotton phytoalexins under field light conditions—where photoactivation may enhance antibacterial efficacy beyond dark-assay measurements—require lacinilene C as a reference photosensitizer for comparative studies of wavelength-dependent DNA damage and reactive oxygen species generation.

Technical Documentation Hub

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